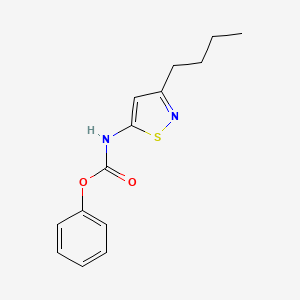

Phenyl (3-butylisothiazol-5-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

phenyl N-(3-butyl-1,2-thiazol-5-yl)carbamate |

InChI |

InChI=1S/C14H16N2O2S/c1-2-3-7-11-10-13(19-16-11)15-14(17)18-12-8-5-4-6-9-12/h4-6,8-10H,2-3,7H2,1H3,(H,15,17) |

InChI Key |

WXQFUUNKZQCAPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NSC(=C1)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Carbamate and Isothiazole Chemistry

The chemical nature of Phenyl (3-butylisothiazol-5-yl)carbamate is best understood by examining its constituent parts: the carbamate (B1207046) functional group and the isothiazole (B42339) heterocyclic ring system.

The carbamate group (specifically, a phenyl carbamate in this case) is a key structural motif in many biologically active compounds. nih.govacs.org Organic carbamates are esters of carbamic acid and are recognized for their chemical and proteolytic stability. nih.govresearchgate.net This stability, coupled with an ability to permeate cell membranes, makes the carbamate moiety a valuable component in drug design. nih.govnih.gov Carbamates can act as a peptide bond surrogate and are often incorporated into molecules to enhance their biological activity or to serve as a "prodrug," which can improve the systemic stability and delivery of a therapeutic agent. acs.orgnih.gov The synthesis of phenyl carbamates can be achieved through various methods, including the cross-coupling of phenols with formamides. tandfonline.comtandfonline.com

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms at adjacent positions. rsc.org First synthesized in 1956, the isothiazole nucleus is a component of numerous compounds with a broad spectrum of biological activities. nih.gov Isothiazole derivatives have been investigated for their potential as antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer agents. rsc.orgnih.gov In the field of agriculture, isothiazole derivatives, such as 3,4-dichloroisothiazoles, have been developed as potent fungicides. nih.govrsc.orgacs.org These compounds can also induce systemic acquired resistance in plants, enhancing their natural defenses against pathogens. nih.govrsc.org The synthesis of the isothiazole ring can be accomplished through various cyclization strategies. rsc.orgthieme-connect.com The 5-amino-3-alkylisothiazole substructure, which is a precursor to the carbamate in the title compound, is a known synthetic intermediate. google.com

The combination of these two moieties in this compound results in a hybrid molecule with a potentially rich chemical and biological profile, drawing from the established properties of both carbamates and isothiazoles.

Rationale for Academic Research Focus on Phenyl 3 Butylisothiazol 5 Yl Carbamate

Strategies for Carbamate Bond Formation in Aryl Carbamates

The formation of the carbamate bond (–NH–C(=O)–O–) is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. For aryl carbamates, these strategies often involve the reaction of an amine with a suitable carbonyl source.

Phosgene (B1210022) and Phosgene-Equivalent Approaches

Phosgene (COCl₂) is a highly reactive and effective C1 reactant for the synthesis of carbamates, though its extreme toxicity necessitates careful handling and has driven the development of safer alternatives. The traditional process can involve reacting an amine with phosgene to form a carbamoyl (B1232498) chloride, which then reacts with a phenol (B47542), or reacting a phenol with phosgene to generate a chloroformate, which subsequently reacts with an amine.

Liquid diphosgene (trichloromethyl chloroformate) and solid triphosgene (B27547) (bis(trichloromethyl) carbonate) are common phosgene substitutes that are easier to handle but still require significant precautions as they can decompose to release phosgene. These reagents effectively serve as sources of phosgene in situ. Other non-volatile phosgene equivalents include 1,1'-carbonyldiimidazole (B1668759) (CDI), disuccinimidyl carbonate (DSC), and bis(4-nitrophenyl)carbonate, which offer safer alternatives for small-scale synthesis but are often prepared from phosgene themselves.

| Reagent | Phase | Advantages | Disadvantages |

| Phosgene | Gas | Highly reactive, allows mild conditions | Extremely toxic, difficult to handle |

| Diphosgene | Liquid | Easier to handle than gaseous phosgene | Highly toxic, decomposes to phosgene |

| Triphosgene | Solid | Crystalline, stable, convenient substitute | Highly toxic, decomposes to phosgene |

| CDI | Solid | Safer phosgene analogue | Decomposes in water, requires dry conditions |

Carbonylation and Oxidative Alkoxycarbonylation Reactions

Carbonylation reactions provide a direct route to carbamates by introducing a carbonyl group using carbon monoxide (CO). Oxidative alkoxycarbonylation involves the reaction of an amine, an alcohol, carbon monoxide, and an oxidant, often catalyzed by transition metals like palladium or platinum-group metals. For instance, a catalyst system comprising metallic palladium and an iodide source has been shown to be effective for preparing carbamates directly from amines, CO, O₂, and alcohols in high yields. This method avoids the use of toxic phosgene and represents a more direct pathway to the carbamate functionality.

Mechanistically, these reactions can proceed through various catalytic cycles, but they generally involve the activation of carbon monoxide by the metal center, followed by nucleophilic attack by the amine and alcohol components. The oxidant is required to regenerate the active catalyst.

Table 2: Examples of Oxidative Alkoxycarbonylation for Carbamate Synthesis

| Catalyst System | Substrates | Product | Yield |

|---|---|---|---|

| Pd/I⁻ | Aniline, Ethanol, CO, O₂ | Ethyl N-phenylcarbamate | High |

Direct Synthesis from Amines and Alcohols/Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 building block is an attractive, environmentally benign alternative to phosgene for carbamate synthesis. CO₂ is non-toxic, abundant, and renewable. The general approach involves the reaction of an amine with CO₂ to form a carbamic acid or a carbamate salt intermediate. This intermediate is then typically reacted with an electrophile, such as an alkyl halide, to yield the final carbamate.

Recent methodologies have focused on the direct, three-component coupling of amines, CO₂, and alcohols. This transformation is challenging due to the formation of water as a byproduct, which can limit the reaction equilibrium. To overcome this, dehydrating agents or special catalytic systems are often employed. For example, basic catalysts have been shown to convert various amines and alcohols into carbamates using CO₂ under mild pressure, even without dehydrating agents. Dual nickel photocatalysis has also been developed to synthesize O-aryl carbamates from aryl halides, amines, and CO₂ under ambient pressure and visible light.

Hofmann Rearrangement and Related Transformations

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. When the reaction is performed in the presence of an alcohol, the isocyanate is trapped to form a stable carbamate. This method is a valuable tool for accessing carbamates from readily available carboxylic acid derivatives.

The reaction is typically carried out using a halogen (e.g., bromine) and a base in an alcoholic solvent. Modern variations utilize reagents like N-bromosuccinimide (NBS) or lead tetraacetate under milder conditions. An electrochemical approach mediated by NaBr has also been reported, avoiding the use of corrosive and toxic halogens directly.

A related transformation is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. The acyl azide is typically generated from a carboxylic acid. Like the Hofmann rearrangement, trapping the isocyanate intermediate with an alcohol provides the corresponding carbamate. This method is known for its mild conditions and tolerance of a wide range of functional groups.

Utilizing Phenyl Chloroformate or Related Carbonyl Sources

A direct and widely used method for synthesizing this compound would be the reaction of 5-amino-3-butylisothiazole with phenyl chloroformate. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate, with the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

This approach is highly versatile for preparing a wide range of aryl carbamates. Similarly, other activated phenyl carbonate derivatives can be used. For example, phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been demonstrated as a stable and effective carbonylating reagent for the preparation of phenylcarbamates from various amines.

Synthesis of the 3-butylisothiazole Moiety

The key precursor for the target molecule is 5-amino-3-butylisothiazole. The synthesis of this intermediate requires the construction of the isothiazole ring with the correct substitution pattern.

Several strategies exist for the formation of the isothiazole ring. One of the most common approaches is the oxidative cyclization of a 3-aminoprop-2-enethioamide (B14325637) precursor. This method involves forming an S-N bond as the final ring-closing step. For the synthesis of 5-amino-3-butylisothiazole, a plausible route involves the reaction of a β-ketonitrile with an ammonia (B1221849) source, followed by treatment with a sulfurating agent like hydrogen sulfide (B99878) to form the thioamide, which is then oxidatively cyclized.

A more direct industrial route to 5-amino-3-alkylisothiazoles has been described in the patent literature. This process involves the reaction of an appropriate β-ketonitrile with a sulfur halide reagent, followed by treatment with ammonia to effect ring closure and formation of the 5-amino group.

Alternatively, a functional group interconversion strategy can be employed. This would begin with the synthesis of a 3-butylisothiazole ring bearing a different functional group at the 5-position, which is then converted to the amine. A viable precursor is 3-butylisothiazole-5-carboxylic acid. This carboxylic acid can be subjected to a Curtius rearrangement. In this sequence, the carboxylic acid is first converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by converting it to the acid chloride followed by reaction with sodium azide. Gentle heating of the acyl azide induces rearrangement to an isocyanate, which can then be hydrolyzed with aqueous acid to yield the desired 5-amino-3-butylisothiazole.

Table 3: Potential Synthetic Routes to 5-Amino-3-butylisothiazole

| Route | Key Precursor | Key Transformation | Description |

|---|---|---|---|

| Direct Cyclization | β-Ketonitrile | Oxidative Cyclization | Formation of a thioamide intermediate followed by S-N bond formation. |

| Functional Group Interconversion | 3-Butylisothiazole-5-carboxylic acid | Curtius Rearrangement | Conversion of the carboxylic acid to an acyl azide, which rearranges to an isocyanate and is subsequently hydrolyzed to the amine. |

Ring-Forming Reactions for Isothiazole Heterocycles

The construction of the isothiazole ring is a critical first step in the synthesis of this compound. Numerous methods have been developed for the synthesis of this five-membered heteroaromatic ring. chemicalbook.com These methods often involve the cyclization of precursors containing the necessary nitrogen, sulfur, and carbon atoms. researchgate.net Retrosynthetic analysis reveals several rational approaches for the formation of the isothiazole ring, including intramolecular cyclization and various heterocyclization strategies. thieme-connect.com

Common strategies for isothiazole synthesis include:

(4+1) Annulation: This carbon-economic approach involves the reaction of a four-atom component with a one-atom component. For instance, a metal- and catalyst-free synthesis of 3,5-disubstituted isothiazoles has been reported from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). thieme-connect.comorganic-chemistry.org This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds. thieme-connect.comorganic-chemistry.org

(3+2) Heterocyclization: This strategy involves the reaction of a three-atom fragment with a two-atom fragment. An example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189), where the thiocyanate acts as a donor of the N–S fragment. thieme-connect.com

From α,β-Unsaturated Thiocarboxylic Acid Amides: The cyclization of these compounds in the presence of oxidants can lead to the formation of 5-aminoisothiazole derivatives. chemicalbook.com

Transannulation Reactions: Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a pathway to a wide variety of isothiazoles. organic-chemistry.org

Multi-component Reactions: Three-component reactions involving enaminoesters, fluorodibromoiamides/esters, and sulfur can yield isothiazoles through the cleavage of C-F bonds and the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

These methods provide a versatile toolkit for constructing the isothiazole scaffold, which can then be further modified to produce the desired substituted pattern for this compound.

| Method | Precursors | Key Features |

| (4+1) Annulation | β-ketodithioesters/thioamides, NH₄OAc | Metal-free, sequential imine formation/cyclization/oxidation thieme-connect.comorganic-chemistry.org |

| (3+2) Heterocyclization | α,β-unsaturated aldehydes, Ammonium thiocyanate | Ammonium thiocyanate acts as N-S donor thieme-connect.com |

| From α,β-Unsaturated Amides | α,β-unsaturated thiocarboxylic acid amides, Oxidants | Leads to 5-aminoisothiazole derivatives chemicalbook.com |

| Transannulation | 1,2,3-thiadiazoles, Nitriles | Rhodium-catalyzed organic-chemistry.org |

| Multi-component Reaction | Enaminoesters, fluorodibromoiamides/ester, Sulfur | Forms multiple new bonds in one pot organic-chemistry.org |

Functionalization and Derivatization of Substituted Isothiazoles

Once the isothiazole ring is formed, subsequent functionalization is necessary to introduce the butyl group at the 3-position and the carbamate group at the 5-position. A variety of new strategies have been developed for the functionalization of isothiazoles, including cross-coupling reactions and direct C-H activation. scilit.comrsc.org

For the synthesis of this compound, a key intermediate is 5-amino-3-butylisothiazole. The synthesis of this intermediate can be approached by first introducing the butyl group and then the amino group, or vice versa. The development of optimal procedures for synthesizing substituted isothiazoles with various functional groups is an active area of research. belnauka.by For instance, isothiazoles containing an active chlorine atom in the 5-position can serve as versatile building blocks for introducing other functional groups via nucleophilic substitution. belnauka.by

The amino group at the 5-position can then be reacted with a suitable reagent, such as phenyl chloroformate, to form the final carbamate product. nih.govresearchgate.net The reactivity of the isothiazole ring and its substituents plays a crucial role in determining the reaction conditions for these transformations. The development of novel heterocyclic architectures based on isothiazole opens the door for future investigations into this versatile scaffold. scilit.com

Convergent and Divergent Synthetic Routes for this compound

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. researchgate.netresearchgate.net For this compound, a convergent approach would involve:

The synthesis of the 3-butyl-5-aminoisothiazole fragment.

The separate preparation of a phenylcarbonyl donor, such as phenyl chloroformate.

The final coupling of these two fragments to form the target carbamate.

A divergent synthesis , on the other hand, starts from a common intermediate that is used to generate a library of structurally related compounds. nih.govwikipedia.org In the context of this compound, a divergent approach could start from 3-butyl-5-aminoisothiazole. This common intermediate could then be reacted with a variety of different chloroformates or isocyanates to produce a diverse range of carbamate analogues, with the target molecule being just one member of this library. nih.govwikipedia.org This strategy is particularly useful for exploring structure-activity relationships and for the rapid generation of new chemical entities.

| Synthetic Strategy | Description | Application to this compound |

| Convergent | Separate synthesis of key fragments followed by their assembly researchgate.netresearchgate.net | Synthesis of 3-butyl-5-aminoisothiazole and a phenylcarbonyl donor, followed by their coupling. |

| Divergent | A common intermediate is used to create a library of related compounds nih.govwikipedia.org | 3-butyl-5-aminoisothiazole is reacted with various reagents to produce a range of carbamate analogues. |

Green Chemistry Approaches in Carbamate Synthesis Relevant to this compound

Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene and isocyanates. rsc.orgnih.gov Green chemistry principles aim to develop more environmentally benign synthetic routes. For the synthesis of the carbamate moiety in this compound, several green alternatives are available.

One of the most promising green approaches is the use of carbon dioxide (CO₂) as a C1 source. psu.edu CO₂ is non-toxic, non-corrosive, non-flammable, abundant, and cheap. rsc.orgpsu.edu The synthesis of carbamates from CO₂, amines, and alcohols offers a halogen-free and more sustainable route. rsc.orgpsu.edu This reaction can be facilitated by basic catalysts under mild conditions. rsc.org

Another green approach involves using urea (B33335) as a carbonyl source for the synthesis of N-substituted carbamates from amines and alcohols. rsc.org This method provides an effective way to substitute phosgene in the chemical industry. rsc.org The reaction can be carried out over a reusable catalyst, such as TiO₂–Cr₂O₃/SiO₂, with high yields. rsc.org

These green methodologies could be adapted for the synthesis of this compound by reacting 3-butyl-5-aminoisothiazole with CO₂ and phenol, or with urea and phenol, under appropriate catalytic conditions. Such approaches would significantly reduce the environmental impact of the synthesis. rsc.orgnih.govrsc.orgresearchgate.net

| Green Reagent | Traditional Counterpart | Advantages | Relevance to Target Compound |

| Carbon Dioxide (CO₂) | Phosgene, Isocyanates | Non-toxic, abundant, cheap, renewable rsc.orgnih.govpsu.edu | Reaction of 3-butyl-5-aminoisothiazole, CO₂, and phenol. rsc.org |

| Urea | Phosgene | Less toxic, readily available rsc.org | Reaction of 3-butyl-5-aminoisothiazole, urea, and phenol. rsc.org |

Reaction Mechanisms and Intrinsic Chemical Reactivity of Phenyl 3 Butylisothiazol 5 Yl Carbamate

Hydrolytic Stability and Degradation Mechanisms in Aqueous Media

While no specific studies on Phenyl (3-butylisothiazol-5-yl)carbamate are available, the hydrolytic stability of carbamates, in general, is a well-documented area of study.

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the aqueous medium. Generally, carbamate (B1207046) hydrolysis can be catalyzed by both acid and base. Under basic conditions, hydrolysis often occurs via a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. Under acidic conditions, the mechanism can be more complex, potentially involving protonation of the nitrogen or oxygen atoms, followed by nucleophilic attack by water. The rates of these hydrolytic processes are highly dependent on the specific structure of the carbamate.

The electronic and steric properties of the substituents on both the nitrogen and the oxygen of the carbamate group significantly influence the rate of hydrolysis. Electron-withdrawing groups on the phenyl ring would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups would likely decrease the rate of hydrolysis. The butyl group on the isothiazole (B42339) ring has an electron-donating inductive effect, which might slightly modulate the electronic properties of the isothiazole ring and, consequently, the stability of the carbamate.

Electrophilic and Nucleophilic Reactivity of the Carbamate Group

The carbamate group possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon is electrophilic and can react with various nucleophiles. nih.gov Carbamates are generally considered more electrophilic than amides. nih.gov The nitrogen atom, bearing a lone pair of electrons, can exhibit nucleophilic properties, although this is tempered by the delocalization of these electrons into the carbonyl group. Enamides and enecarbamates, which are structurally related, have been shown to act as nucleophiles in the presence of Lewis acid catalysts. nih.gov

Reactivity Profiles of the Isothiazole Ring System

The isothiazole ring is an aromatic heterocyclic system. medwinpublishers.comresearchgate.net Its aromaticity confers a degree of stability. The reactivity of the isothiazole ring is influenced by the presence of the nitrogen and sulfur heteroatoms, which affect the electron distribution within the ring. Isothiazole derivatives can undergo various reactions, including electrophilic substitution, nucleophilic substitution (particularly with activating groups), and reactions involving the ring heteroatoms. The specific reactivity of the 3-butylisothiazole moiety in the target molecule would depend on the reaction conditions.

Investigating Thermal and Photochemical Transformations

Specific data on the thermal and photochemical stability of this compound is not available. In general, carbamates can undergo thermal decomposition, often through pathways involving the elimination of the alcohol or amine moieties. The isothiazole ring is generally stable but can undergo ring-opening or rearrangement reactions under high-energy conditions such as heat or UV irradiation. The specific products of such transformations for this compound would need to be determined through experimental investigation.

Advanced Spectroscopic and Chromatographic Characterization of Phenyl 3 Butylisothiazol 5 Yl Carbamate

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's elemental composition. For Phenyl (3-butylisothiazol-5-yl)carbamate (molecular formula C₁₄H₁₆N₂O₂S), HRMS would provide a highly accurate mass measurement, typically within 5 ppm of the theoretical value. This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

The analysis would involve determining the exact mass of the protonated molecule, [M+H]⁺, or other adducts. By comparing the measured mass to the calculated theoretical mass, the elemental composition is confirmed.

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass |

|---|---|---|

| [M] | C₁₄H₁₆N₂O₂S | 276.0932 |

| [M+H]⁺ | C₁₄H₁₇N₂O₂S⁺ | 277.1005 |

| [M+Na]⁺ | C₁₄H₁₆N₂O₂SNa⁺ | 299.0824 |

Beyond molecular confirmation, HRMS is critical for impurity profiling. By analyzing a sample, trace-level impurities can be detected and their elemental compositions determined from their accurate mass measurements. This is crucial for identifying potential by-products from synthesis, degradation products, or contaminants. Tandem HRMS (MS/MS) experiments would further aid in structurally characterizing these impurities by analyzing their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. A combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be used to confirm the connectivity of all atoms in this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, characteristic signals for the butyl chain protons, the aromatic phenyl protons, the isothiazole (B42339) ring proton, and the carbamate (B1207046) N-H proton would be expected. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its bonding environment (e.g., aliphatic, aromatic, carbonyl). Key signals would include those for the butyl chain carbons, the phenyl carbons, the isothiazole ring carbons, and the carbamate carbonyl carbon. rsc.org

Advanced Techniques: 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule, such as connecting the phenyl group to the carbamate and the isothiazole ring to the carbamate nitrogen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Butyl CH₃ | ~0.9 | ~13.8 |

| Butyl CH₂ | ~1.4 | ~22.1 |

| Butyl CH₂ | ~1.7 | ~30.5 |

| Butyl CH₂ (attached to ring) | ~2.8 | ~32.0 |

| Isothiazole C4-H | ~7.0 | ~110.0 |

| Phenyl C2', C6'-H | ~7.4 | ~119.0 |

| Phenyl C3', C5'-H | ~7.3 | ~129.0 |

| Phenyl C4'-H | ~7.1 | ~124.0 |

| Carbamate N-H | ~8.5 (broad) | N/A |

| Isothiazole C4 | N/A | ~110.0 |

| Phenyl C2', C6' | N/A | ~119.0 |

| Phenyl C4' | N/A | ~124.0 |

| Phenyl C3', C5' | N/A | ~129.0 |

| Phenyl C1' | N/A | ~137.5 |

| Isothiazole C5 | N/A | ~150.0 |

| Carbamate C=O | N/A | ~153.0 |

| Isothiazole C3 | N/A | ~165.0 |

*Values are estimates based on standard chemical shift ranges and data from similar functional groups. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

IR Spectroscopy: An FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. rsc.org A strong, sharp absorption band around 1700-1740 cm⁻¹ would be indicative of the carbamate C=O stretch. A band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. rsc.org Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would be observed just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the aromatic and isothiazole rings would be found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O group is a strong IR absorber, it is often a weaker Raman scatterer. Conversely, the non-polar C=C and C-S bonds of the aromatic and heterocyclic rings would be expected to produce strong signals in the Raman spectrum, aiding in the confirmation of the core structure.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) *

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| C=O (Carbamate) | Stretch | 1700 - 1740 | IR |

| C=C / C=N (Aromatic/Heterocycle) | Stretch | 1450 - 1600 | IR, Raman |

| C-O | Stretch | 1200 - 1250 | IR |

| C-N | Stretch | 1250 - 1350 | IR |

*Ranges are based on typical values for these functional groups. rsc.orgnih.gov

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the compound from impurities and for quantification. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode.

UV Detection: this compound contains both phenyl and isothiazole rings, which are strong chromophores. This allows for sensitive detection using a UV-Vis detector, typically monitoring at a wavelength of maximum absorbance (e.g., around 254 nm or 280 nm) to ensure high sensitivity for quantification and purity analysis. ub.edu

Fluorescence Detection: For enhanced selectivity and sensitivity, fluorescence detection could be explored. ub.edu If the molecule exhibits native fluorescence upon excitation at a suitable wavelength, this method can significantly lower detection limits and reduce interference from non-fluorescent matrix components. ub.edu

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov The applicability to this compound would depend on its thermal stability; some carbamates can degrade at the high temperatures used in the GC inlet. If the compound is sufficiently stable, GC-MS would provide excellent separation of volatile impurities. The coupled mass spectrometer would then provide mass spectra for each separated peak, allowing for their identification.

For complex mixtures or trace analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) offers higher selectivity and sensitivity, reducing matrix interference and allowing for lower detection limits. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the ultimate in sensitivity and selectivity, particularly for trace-level quantification in complex matrices, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. d-nb.infonih.gov

UPLC systems use columns with smaller particles (<2 µm), which provides higher resolution, greater peak capacity, and significantly faster analysis times compared to traditional HPLC. dshs-koeln.de The eluent from the UPLC is directed into a tandem mass spectrometer, which acts as a highly specific and sensitive detector.

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer is set to select the parent ion of the target compound (e.g., the [M+H]⁺ ion at m/z 277.1), which is then fragmented. The second mass analyzer is set to monitor for one or more specific fragment ions. This highly specific transition provides exceptional selectivity and allows for quantification at very low levels (ng/L to pg/L), making it ideal for trace analysis. nih.govmdpi.com

Emerging Analytical Techniques and Sample Preparation Methodologies

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis is a high-resolution separation technique that utilizes the differential migration of charged species in an electric field within a narrow capillary. It is a powerful tool for the analysis of a wide range of analytes, including pesticides. For carbamates, CZE can offer advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.

However, a thorough review of scientific literature reveals a lack of specific studies detailing the application of Capillary Zone Electrophoresis for the analysis of this compound. While CZE methods have been developed for other carbamate compounds, the specific electrophoretic behavior, optimal separation conditions (such as buffer pH, voltage, and capillary type), and validation data for this compound have not been documented. Therefore, no specific research findings or data tables can be presented for this compound using CZE.

Magnetic Solid-Phase Extraction (MSPE) for Enrichment

Magnetic Solid-Phase Extraction is an innovative sample preparation technique that employs magnetic nanoparticles as sorbents to isolate and preconcentrate target analytes from complex sample matrices. This method simplifies the extraction process, allowing for rapid separation of the sorbent from the sample solution with the aid of an external magnetic field. MSPE has been effectively applied to the enrichment of various carbamate pesticides from environmental and food samples, often leading to lower detection limits and improved analytical sensitivity.

Despite its successful application for the broader class of carbamates, there is no specific research available on the use of Magnetic Solid-Phase Extraction for the enrichment of this compound. Consequently, there are no established protocols, recovery data, or enrichment factors specifically for this compound. The development of an MSPE method would require dedicated research to identify a suitable magnetic sorbent and optimize extraction parameters for this compound.

Structure Activity Relationship Sar and Mechanistic Studies of Phenyl 3 Butylisothiazol 5 Yl Carbamate Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This methodology is instrumental in predicting the activity of novel analogues and guiding the design of more potent molecules.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.gov For carbamate (B1207046) analogues, a variety of descriptors are typically calculated to capture the structural features relevant to their biological activity. These descriptors can be broadly categorized into electronic, steric, topological, and lipophilic properties.

The process begins with the collection of a dataset of carbamate derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values), which are often converted to a logarithmic scale (pIC₅₀) for the QSAR analysis. nih.govplos.org The three-dimensional structures of these molecules are optimized using computational chemistry methods like Density Functional Theory (DFT) to ensure accurate calculation of the descriptors. plos.orgnih.gov

Key descriptors often employed in QSAR studies of carbamate analogues include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. plos.orgnih.gov E(LUMO) can indicate the susceptibility of the molecule to nucleophilic attack, a crucial factor in interactions with biological targets. plos.orgnih.gov

Steric and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include Molecular Weight (MW), Molar Refractivity (MR), Connolly Accessible Area, and various connectivity indices (e.g., Chi indices). plos.orgresearchgate.net These descriptors help to model how the molecule fits into a receptor's binding site.

Lipophilicity Descriptors: Lipophilicity, commonly expressed as LogP, is a critical parameter that influences a molecule's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. nih.gov

The selection of the most relevant descriptors is a critical step, often accomplished using statistical techniques like Principal Component Analysis (PCA) to reduce the dimensionality of the data and identify the descriptors that are most correlated with biological activity. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Carbamate Analogues

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Electronic | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital, relates to electrophilicity. plos.org |

| Electronic | E(HOMO) | Energy of the Highest Occupied Molecular Orbital, relates to nucleophilicity. nih.gov |

| Steric/Topological | Connolly Accessible Area | The surface area of the molecule accessible to a solvent. plos.org |

| Steric/Topological | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. researchgate.net |

| Steric/Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. researchgate.net |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. nih.gov |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. nih.gov |

Once a set of relevant descriptors is selected, a QSAR model is developed to correlate these descriptors with the observed biological activity. nih.gov A common method for this is Multiple Linear Regression (MLR), which generates a linear equation relating the dependent variable (biological activity) to the independent variables (descriptors). nih.gov

The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation. nih.govuniroma1.it

Model Development: Using the training set, an equation is generated, such as: pIC₅₀ = c₀ + c₁(D₁) + c₂(D₂) + ... + cₙ(Dₙ) where D₁, D₂, etc., are the descriptor values, and c₁, c₂, etc., are their regression coefficients. nih.gov

Model Validation: Rigorous validation is essential to ensure the QSAR model is robust, statistically significant, and has true predictive ability. nih.govsemanticscholar.org Validation is performed through several metrics:

Internal Validation: This assesses the stability and robustness of the model using the training set data. A key technique is the leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (Q² or R²cv). nih.govplos.org A model is generally considered robust if Q² > 0.5. uniroma1.it The coefficient of determination (R²) and the adjusted R² (R²adj) are also used to assess the goodness of fit. nih.govplos.org

External Validation: The true predictive power of the model is assessed using the external test set. The model's ability to predict the activity of these compounds is evaluated by the predictive R² (R²pred or R²test). plos.orguniroma1.it A value of R²pred > 0.6 is often considered indicative of a good predictive model. uniroma1.it

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. nih.govplos.org This ensures that predictions are only made for compounds that are similar to those in the training set. nih.govplos.org The Williams plot is a common graphical method for visualizing the AD. plos.org

Successful QSAR models for carbamate analogues have demonstrated high correlation coefficients (R² > 0.8) and strong predictive ability (R²test > 0.8), confirming their utility in guiding the synthesis of new and more effective compounds. nih.govplos.org

Elucidation of Molecular Recognition and Binding Interactions

Understanding how Phenyl (3-butylisothiazol-5-yl)carbamate and its analogues interact with their biological targets at a molecular level is crucial for rational drug design. This involves examining the specific roles of each structural component—the carbamate linkage, the isothiazole (B42339) moiety, and the butyl side chain—in molecular recognition, binding affinity, and specificity.

The carbamate group (-NH-C(=O)-O-) is a key structural motif that plays a multifaceted role in the molecular interactions of these compounds. nih.govnih.gov It is often used as a stable surrogate for a peptide bond in medicinal chemistry. nih.gov

Hydrogen Bonding: The carbamate linkage is an effective hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens). nih.govnih.gov These hydrogen bonds are critical for anchoring the ligand within the active site of a receptor or enzyme, contributing significantly to binding affinity. nih.govnih.gov

Conformational Restriction: The carbamate group exhibits amide resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. nih.govnih.gov This imparts a partial double-bond character to the C-N bond, restricting rotation around it. nih.govnih.gov This restriction reduces the conformational flexibility of the molecule, which can be advantageous for binding as it lowers the entropic penalty upon association with the target. nih.gov This rigidity helps to pre-organize the molecule in a conformation favorable for binding. Due to this restricted rotation, carbamates can exist as cis and trans rotamers. nih.govelsevierpure.com

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a crucial component for determining the specificity and affinity of the ligand. Heterocyclic rings like thiazole and its isomers are prevalent in many biologically active molecules. nih.govnih.gov

The aromatic nature of the isothiazole ring allows it to participate in various non-covalent interactions with amino acid residues in a protein's binding pocket. nih.gov These can include:

π-π Stacking: Interactions with aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonding: The nitrogen atom in the isothiazole ring can act as a hydrogen bond acceptor.

The specific arrangement of heteroatoms and substituents on the isothiazole ring provides a distinct electronic and steric profile, which allows for selective recognition by a specific biological target, thereby contributing to the compound's specificity. nih.gov

The n-butyl side chain attached to the isothiazole ring primarily influences the lipophilicity of the molecule.

Lipophilicity and Hydrophobic Interactions: The alkyl chain significantly increases the compound's lipophilicity (hydrophobicity). nih.gov This property is critical for the molecule's ability to engage in hydrophobic interactions with nonpolar regions of the receptor's binding site. acs.orgnih.gov For many ligands, a positive correlation exists between lipophilicity and binding affinity, as hydrophobic interactions are a major driving force for ligand-receptor binding. nih.govnih.gov

Conformational Preferences: The flexibility of the butyl chain allows it to adopt various conformations to fit optimally within a hydrophobic pocket. acs.org However, the length and branching of an alkyl chain can be critical; a chain that is too long or has an unfavorable shape may introduce steric clashes, reducing affinity. acs.org

Selectivity: The nature of the side chain can also influence binding selectivity. Different receptor subtypes may have binding pockets of varying size and hydrophobicity, and tailoring the alkyl chain can optimize interactions for a specific target over others. nih.gov

No Information Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the structure-activity relationship (SAR), stereochemical influences on molecular activity, or rational design principles for the chemical compound "this compound."

The requested detailed research findings and data tables for the specified sections and subsections could not be generated as there is no publicly accessible research on this particular molecule. The search for analogues and derivatives also did not yield information that could be directly and accurately applied to construct the requested article while adhering to the strict focus on "this compound."

Therefore, the article focusing solely on the chemical compound “this compound” as per the provided outline cannot be created at this time due to the absence of relevant scientific data.

Theoretical and Computational Investigations of Phenyl 3 Butylisothiazol 5 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost with high accuracy. For Phenyl (3-butylisothiazol-5-yl)carbamate, DFT calculations would be employed to determine its optimized three-dimensional geometry and to analyze its molecular orbitals.

Key parameters derived from these calculations serve as descriptors of the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. atlantis-press.comresearchgate.net A smaller energy gap suggests higher reactivity.

Further analysis involves generating a molecular electrostatic potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the carbamate (B1207046) group and the nitrogen and sulfur of the isothiazole (B42339) ring, indicating these as likely sites for electrophilic attack or hydrogen bonding. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can also be calculated to provide a quantitative measure of the molecule's reactivity. atlantis-press.comresearchgate.net

Interactive Table 1: Hypothetical Quantum Chemical Descriptors for this compound calculated using DFT. This table presents representative data that would be obtained from DFT calculations, illustrating the electronic properties of the molecule.

| Parameter | Calculated Value | Unit | Significance |

| EHOMO | -6.85 | eV | Electron-donating ability |

| ELUMO | -1.23 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.62 | eV | Chemical reactivity, stability |

| Dipole Moment (μ) | 3.45 | Debye | Molecular polarity |

| Electronegativity (χ) | 4.04 | eV | Electron-attracting tendency |

| Chemical Hardness (η) | 2.81 | eV | Resistance to charge transfer |

| Chemical Softness (S) | 0.356 | eV-1 | Ease of charge transfer |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, particularly in the butyl chain and around the carbamate linkage, allowing it to adopt multiple conformations.

Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions), and the motion of its atoms is calculated over a period of time by solving Newton's equations of motion. This simulation would reveal how the molecule flexes, how its different parts move relative to one another, and how it interacts with its environment. MD simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Interactive Table 2: Representative Conformational Analysis Data for this compound. This table shows hypothetical low-energy conformers and their relative energies, as would be identified through a systematic conformational search.

| Conformer ID | Dihedral Angle (°)(O=C-N-Cisothiazole) | Dihedral Angle (°)(C1-C2-C3-C4 of butyl) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 178.5 (trans) | 179.2 (anti) | 0.00 | 65.2 |

| Conf-2 | 175.9 (trans) | 65.1 (gauche) | 0.95 | 20.1 |

| Conf-3 | -5.2 (cis) | 178.8 (anti) | 3.50 | 1.5 |

| Conf-4 | 177.8 (trans) | -64.8 (gauche) | 0.98 | 13.2 |

Molecular Docking and Binding Energy Calculations with Target Macromolecules

A primary application of computational chemistry in drug discovery is predicting how a small molecule might interact with a biological target, such as a protein or enzyme. Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

For this compound, a hypothetical target enzyme (e.g., a kinase or protease, common targets for heterocyclic compounds) would be chosen. Docking algorithms would then explore numerous possible binding poses of the molecule within the enzyme's active site, scoring each pose based on factors like shape complementarity and intermolecular interactions. The results would predict the most likely binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein. For instance, the carbamate group could act as a hydrogen bond donor and acceptor, while the phenyl and isothiazole rings could engage in hydrophobic and aromatic interactions.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be used to calculate the binding free energy. These calculations provide a more accurate estimate of the binding affinity of the molecule for its target, which is crucial for prioritizing compounds for experimental testing. acs.orgnih.gov

Interactive Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target. This table provides an example of the output from a molecular docking and binding energy calculation study.

| Binding Pose | Docking Score(kcal/mol) | Estimated Binding Energy(ΔG, kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| 1 | -9.2 | -45.8 | LEU 83, VAL 65 | Hydrophobic (butyl chain) |

| GLU 110 | Hydrogen Bond (carbamate N-H) | |||

| LYS 62 | Hydrogen Bond (carbamate C=O) | |||

| PHE 165 | π-π Stacking (phenyl ring) | |||

| 2 | -8.5 | -41.2 | ALA 80, ILE 145 | Hydrophobic (isothiazole ring) |

| ASP 168 | Hydrogen Bond (carbamate N-H) |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to an Infrared (IR) spectrum and the chemical shifts for a Nuclear Magnetic Resonance (NMR) spectrum . These predicted spectra can be compared directly with experimental data to validate the structure of this compound.

Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis or degradation of the molecule. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. nih.gov This allows chemists to understand the reaction mechanism, predict the feasibility of a synthetic route, and identify potential byproducts without performing the experiment. For example, the synthesis of the carbamate could be modeled to determine the most energetically favorable pathway. nih.gov

Interactive Table 4: Predicted Spectroscopic Data for this compound. This table shows representative predicted spectral data that can be used to aid in experimental characterization.

| Spectrum Type | Predicted Signal | Functional Group Assignment |

| IR | 3350 cm-1 | N-H stretch (carbamate) |

| IR | 1735 cm-1 | C=O stretch (carbamate) |

| IR | 1540 cm-1 | C=N stretch (isothiazole) |

| 1H NMR | 7.2-7.5 ppm | Phenyl ring protons |

| 1H NMR | 8.5 ppm | N-H proton (carbamate) |

| 13C NMR | 155 ppm | C=O carbon (carbamate) |

| 13C NMR | 160 ppm | C3-isothiazole carbon |

Development of Predictive Models based on Computational Descriptors

Once the properties of this compound are calculated, they can be used as a basis for building predictive models. In a Quantitative Structure-Activity Relationship (QSAR) study, computational descriptors (such as the quantum chemical parameters from section 6.1, or descriptors of size, shape, and hydrophobicity) are calculated for a series of related molecules.

These descriptors are then used to build a mathematical model that correlates the chemical structure with a specific biological activity (e.g., inhibitory concentration against an enzyme). Such a model, once validated, can be used to predict the activity of new, unsynthesized analogues of this compound. This predictive capability allows for the rational design of more potent or selective compounds, focusing synthetic efforts on the most promising candidates and significantly streamlining the drug discovery pipeline.

Environmental Persistence and Biotransformation Pathways of Phenyl 3 Butylisothiazol 5 Yl Carbamate

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For Phenyl (3-butylisothiazol-5-yl)carbamate, the key abiotic degradation pathways are expected to be hydrolysis and photodegradation.

Hydrolysis in Various Environmental Matrices

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the carbamate (B1207046) and isothiazole (B42339) groups is highly dependent on the pH of the surrounding environment.

The carbamate linkage is susceptible to hydrolysis, which is often the initial and rate-determining step in the degradation of many carbamate pesticides. This process typically results in the formation of a phenol (B47542), an amine, and carbon dioxide. For this compound, hydrolysis would likely yield phenol, 3-butyl-5-aminoisothiazole, and carbon dioxide. The rate of hydrolysis for carbamates is generally influenced by pH, with increased rates observed under alkaline conditions.

The isothiazole ring, particularly in the form of isothiazolinones, also exhibits pH-dependent stability. While stable under acidic conditions, the ring is susceptible to cleavage under alkaline conditions through nucleophilic attack, leading to a loss of biological activity. The rate of degradation significantly increases with a rise in pH and temperature. For instance, studies on isothiazolinone biocides have shown that their stability in aqueous systems is limited and influenced by environmental pH.

Table 1: Illustrative Hydrolytic Half-lives of Related Isothiazolinone Compounds

| Compound | pH | Temperature (°C) | Half-life |

|---|---|---|---|

| DCOIT | 7 | - | 1.2 days |

| DCOIT | 9 | - | 3.7 days |

| DCOIT | - | 4 | >64 days |

| DCOIT | - | 25 | 27.9 days |

This table provides examples of hydrolytic stability for a related isothiazolinone compound, DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one), to illustrate the influence of pH and temperature. Data for this compound is not available.

Photodegradation Mechanisms and Kinetics

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Both the phenyl carbamate and isothiazole structures are expected to be susceptible to photodegradation.

For phenyl carbamates, photolysis can be a significant degradation pathway. Studies on N-phenyl carbamates like chlorpropham (B1668850) have reviewed their degradation by photolytic processes. The presence of aromatic rings in these molecules allows for the absorption of UV radiation, leading to the cleavage of chemical bonds.

Isothiazolinone biocides are also known to be degraded by UV radiation. The photolysis of these compounds can lead to the formation of various transformation products through processes like isomerization, oxidation, and hydrolysis. The photolytic half-life of some isothiazolinones has been observed to be in the range of hours to days. For example, the photolysis half-life of DCOIT in one study was 6.8 days.

Volatilization and Adsorption Phenomena in Soil and Water Systems

Volatilization, the process of a substance evaporating, and adsorption, the adhesion of a substance to a surface, are key factors influencing the environmental distribution and fate of a chemical.

The potential for volatilization of this compound from soil and water surfaces will depend on its vapor pressure and Henry's Law constant. Generally, compounds with low vapor pressure and high water solubility have a lower tendency to volatilize.

Adsorption to soil and sediment particles is a critical process that affects a chemical's mobility and bioavailability. The organic carbon content of the soil is a primary factor influencing the adsorption of organic compounds. Carbamates and isothiazolinones can be adsorbed to soil particles, which can reduce their availability for degradation and transport. The extent of adsorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc).

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is expected to be a major pathway for the environmental dissipation of this compound.

Microbial Degradation Pathways by Bacterial and Fungal Species

A wide variety of bacterial and fungal species have been identified that can degrade carbamate pesticides. mdpi.com These microorganisms utilize the carbamate as a source of carbon and nitrogen. mdpi.com The initial step in the microbial degradation of carbamates is typically the hydrolysis of the ester or amide linkage. mdpi.com Genera of bacteria known to degrade carbamates include Pseudomonas, Arthrobacter, and Bacillus, while fungal genera include Aspergillus, Trichoderma, and Penicillium. mdpi.com

Similarly, isothiazolinone biocides are known to be readily biodegradable in the environment, with reported half-lives often being less than 26 hours. rsc.org The biodegradation process involves the cleavage of the isothiazolone (B3347624) ring, followed by the oxidation of the resulting alkyl compounds to carbon dioxide. rsc.org

Advanced Research Directions and Applications in Chemical Science for Phenyl 3 Butylisothiazol 5 Yl Carbamate

Design and Synthesis of Novel Analogues for Targeted Molecular Research

The modular nature of Phenyl (3-butylisothiazol-5-yl)carbamate allows for systematic structural modifications to fine-tune its physicochemical and biological properties. The design and synthesis of novel analogues can be strategically approached by modifying the three primary components of the molecule: the butyl group at the 3-position of the isothiazole (B42339) ring, the phenyl group of the carbamate (B1207046) moiety, and the carbamate linker itself.

Modification of the Alkyl Substituent: The n-butyl group can be replaced with a variety of other alkyl or functionalized chains to probe structure-activity relationships (SAR). Introducing branching, unsaturation, or cyclic moieties could influence the molecule's conformation and interactions with biological targets or material matrices. Furthermore, the incorporation of terminal functional groups such as hydroxyl, amino, or carboxyl groups could serve as handles for further conjugation or to enhance solubility.

Alterations to the Carbamate Linker: While the core carbamate structure is a defining feature, exploring bioisosteric replacements such as ureas, thiocarbamates, or amides could lead to analogues with altered stability, hydrogen bonding capabilities, and biological activity. nih.govorganic-chemistry.org

The synthesis of these novel analogues would likely follow established synthetic routes for isothiazoles and carbamates. The isothiazole core can be constructed through various methods, including the reaction of β-ketodithioesters with an ammonia (B1221849) source or the cycloaddition of nitrile sulfides. organic-chemistry.org The carbamate linkage is typically formed by reacting the corresponding 5-aminoisothiazole precursor with a phenyl chloroformate derivative or by a phosgene-free method involving the reaction of the amine with a diaryl carbonate.

Table 1: Proposed Novel Analogues of this compound and Their Potential Research Focus

| Analogue Name | Structural Modification | Potential Research Focus |

| Phenyl (3-isobutylisothiazol-5-yl)carbamate | Branched alkyl chain | Investigating steric effects on biological activity or material compatibility. |

| (4-Nitrophenyl) (3-butylisothiazol-5-yl)carbamate | Electron-withdrawing group on the phenyl ring | Probing electronic effects on reactivity and use as a reactive intermediate. |

| Phenyl (3-(4-hydroxybutyl)isothiazol-5-yl)carbamate | Functionalized alkyl chain | Enabling conjugation to other molecules or surfaces. |

| N-(3-butylisothiazol-5-yl)-N'-phenylurea | Carbamate replaced with a urea (B33335) linker | Exploring alternative hydrogen bonding patterns and biological targets. |

Note: The research foci in this table are predictive and based on general principles of medicinal and materials chemistry.

Exploration of this compound as a Chemical Probe

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold possesses features that make it a promising candidate for development into a chemical probe. Carbamates, for instance, have been successfully employed in the design of fluorogenic probes. acs.orgacs.org

A key strategy would be to modify the phenyl group to incorporate a fluorophore. Upon enzymatic or chemical cleavage of the carbamate bond, a change in the fluorescence properties of the molecule could be observed, allowing for the detection of specific enzymes or reactive species. For example, replacing the phenyl group with a coumarin (B35378) or resorufin (B1680543) moiety could yield a "turn-on" fluorescent probe. The isothiazole ring itself may also contribute to the photophysical properties of such probes.

Furthermore, the carbamate can be designed to be a cleavable linker, releasing a specific molecule of interest upon a triggering event. This could be useful in the development of targeted delivery systems. The butyl group could also be modified to include a reactive moiety, such as an alkyne or azide (B81097) for click chemistry, allowing for the covalent labeling of biomolecules.

Table 2: Potential Chemical Probe Designs Based on this compound

| Probe Type | Proposed Modification | Mechanism of Action | Potential Application |

| Fluorogenic Probe | Replacement of the phenyl group with a quenched fluorophore (e.g., a coumarin derivative). | Enzymatic cleavage of the carbamate releases the fluorophore, leading to an increase in fluorescence. | Detection of specific hydrolases or esterases. |

| Affinity-Based Probe | Incorporation of a biotin (B1667282) tag on the butyl chain. | The isothiazole-carbamate moiety can bind to a target protein, and the biotin tag allows for subsequent detection and isolation. | Identification of protein targets. |

| Covalent Probe | Introduction of a reactive electrophile (e.g., an acrylamide) on the phenyl ring. | The probe binds to a target, and the electrophile forms a covalent bond with a nearby nucleophilic residue. | Irreversible labeling of active sites. |

Note: The proposed applications in this table are hypothetical and would require experimental validation.

Methodological Advancements in Synthesis and Analysis Pertinent to Carbamates with Isothiazole Scaffolds

The synthesis and analysis of isothiazole-containing carbamates can benefit from modern methodological advancements in organic chemistry. While traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022), there is a strong drive towards developing greener and more efficient alternatives. organic-chemistry.org

Recent advances in catalysis have opened new avenues for carbamate synthesis. For example, the use of transition metal catalysts for the carbonylation of amines and alcohols offers a more sustainable approach. organic-chemistry.org The development of one-pot procedures that combine the synthesis of the isothiazole ring with the formation of the carbamate linkage would significantly improve the efficiency of preparing these compounds. organic-chemistry.org

In terms of analysis, advanced spectroscopic and chromatographic techniques are crucial for the characterization of novel analogues. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are essential for unambiguous structure elucidation. Chiral chromatography would be necessary for the separation and analysis of enantiomers if chiral centers are introduced into the molecule. The development of specific analytical methods for detecting and quantifying these compounds in complex matrices, such as biological fluids or environmental samples, would also be a significant area of research.

Integration into Material Science Applications and Other Chemical Technologies

The unique combination of a robust heterocyclic ring and a versatile carbamate linker in this compound suggests its potential for integration into various material science applications.

Polymers and Coatings: Isothiazole derivatives are known for their biocidal properties. chemicalbook.com Incorporating this moiety into polymers or coatings could impart antimicrobial or antifouling properties. The carbamate group can serve as a linking unit in the synthesis of polyurethanes, a class of polymers with a wide range of applications. The butyl group can be modified to enhance solubility and compatibility with different polymer backbones.

Organic Electronics: Heterocyclic compounds are of great interest in the field of organic electronics. The isothiazole ring, with its delocalized π-system, could be a building block for novel organic semiconductors or dyes for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the molecule can be tuned by modifying the substituents on the isothiazole and phenyl rings.

Liquid Crystals: The rigid, planar structure of the isothiazole ring, combined with the flexible butyl chain, is a motif found in some liquid crystalline compounds. By carefully designing the molecular structure, it may be possible to develop novel liquid crystals based on the this compound scaffold.

Table 3: Potential Material Science Applications

| Application Area | Rationale | Potential Advantage |

| Antimicrobial Coatings | Isothiazole derivatives often exhibit biocidal activity. chemicalbook.com | Long-lasting protection against microbial growth on surfaces. |

| Polyurethane Synthesis | The carbamate group is a precursor to urethane (B1682113) linkages. | Creation of polymers with tailored properties and potential bioactivity. |

| Organic Semiconductors | The aromatic isothiazole ring can facilitate charge transport. | Development of new materials for flexible and printable electronics. |

Note: The potential advantages listed are speculative and would require extensive research and development.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Phenyl (3-butylisothiazol-5-yl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via carbamate formation using phenyl chloroformate and 3-amino-5-tert-butylisoxazole. Key variables include solvent choice (THF, 1,4-dioxane), base (triethylamine, pyridine), and temperature. For example, using pyridine in THF at 0–25°C for 45 minutes achieves 99% yield, while triethylamine in 1,4-dioxane at 90°C yields 20% due to side reactions .

- Optimization : Industrial-scale synthesis (85% yield) employs K₂CO₃ in THF at 20°C for 3 hours, highlighting the importance of base selection and scalability .

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic signals at δ 1.28 (s, 9H, tert-butyl), 6.42 (s, 1H, isoxazole), and aromatic protons at 7.18–7.45 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 261) confirm molecular weight .

- Melting Point : Consistency in reported melting points (e.g., 206–208°C for derivatives) indicates purity .

Q. What solvent systems are effective for purifying this compound derivatives?

- Purification : Flash chromatography on silica gel with gradient elution (0–50% EtOAc in DCM) is standard. Azeotropic drying with toluene/chloroform minimizes residual solvents .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data contradictions in structural refinement?

- Application : SHELXL refines small-molecule structures using high-resolution data, even for twinned crystals. For example, SHELXPRO interfaces with macromolecular data, enabling robust handling of high-throughput phasing pipelines. Critical parameters include R1 values (<5%) and Fo/Fc convergence .

- Case Study : SHELXD’s dual-space algorithm resolves phase ambiguities in low-symmetry space groups, improving electron density maps for isothiazole derivatives .

Q. What strategies address low yields in catalyst-free carbamate syntheses?

- Analysis : Aqueous ethanol-mediated synthesis () avoids catalysts but requires precise stoichiometry and temperature control. Contradictory yields (20–99%) arise from competing hydrolysis; optimizing molar ratios (1:1.05 amine:phenyl chloroformate) and rapid workup mitigate degradation .

Q. How is lipophilicity determined for this compound derivatives, and why is it critical for bioactivity?

- Method : Reverse-phase HPLC with log k values correlates with partition coefficients (log P). For example, derivatives with log k >2.5 exhibit enhanced membrane permeability, crucial for antimicrobial or CNS-targeted activity .

- Data Interpretation : Linear regression models (log k vs. calculated log P) validate predictive accuracy, guiding structural modifications (e.g., introducing fluoro substituents) .

Q. What experimental designs resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Approach : Use orthogonal assays (e.g., Mosmann’s MTT for cytotoxicity and agar diffusion for antimicrobial activity) to cross-validate results. For instance, discrepancies in IC₅₀ values between enzyme inhibition and cell-based assays may arise from off-target effects, requiring dose-response refinement .

Q. How do computational methods complement experimental data in analyzing carbamate stability?

- Tools : DFT calculations (B3LYP/6-31G*) predict hydrolysis pathways. For example, the tert-butyl group in this compound sterically shields the carbamate linkage, increasing half-life in physiological pH compared to unsubstituted analogs .

Methodological Guidelines

- Synthesis : Prioritize THF/pyridine at 0–25°C for high yields; monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .

- Characterization : Combine NMR, HRMS, and XRD (SHELXL-refined) for unambiguous structural assignment .

- Bioactivity Testing : Use tiered assays (enzyme → cell → in vivo) to mitigate false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.